

(Rac)-LM11A-31 solubility in DMSO and cell culture media

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Compound of Interest

Compound Name: (Rac)-LM11A-31

Cat. No.: B7864756

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Application Notes and Protocols: (Rac)-LM11A-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1] As an orally active and brain-penetrant ligand, it has garnered significant interest for its neuroprotective properties in various models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[2][3][4] LM11A-31 functions by selectively activating p75NTR-mediated survival signals while inhibiting degenerative and apoptotic pathways.[3][5] It has been shown to block the binding of pro-nerve growth factor (proNGF) to p75NTR, thereby mitigating downstream cell death signaling.[2][6] These application notes provide detailed information on the solubility of **(Rac)-LM11A-31** and protocols for its use in cell culture experiments.

Solubility Data

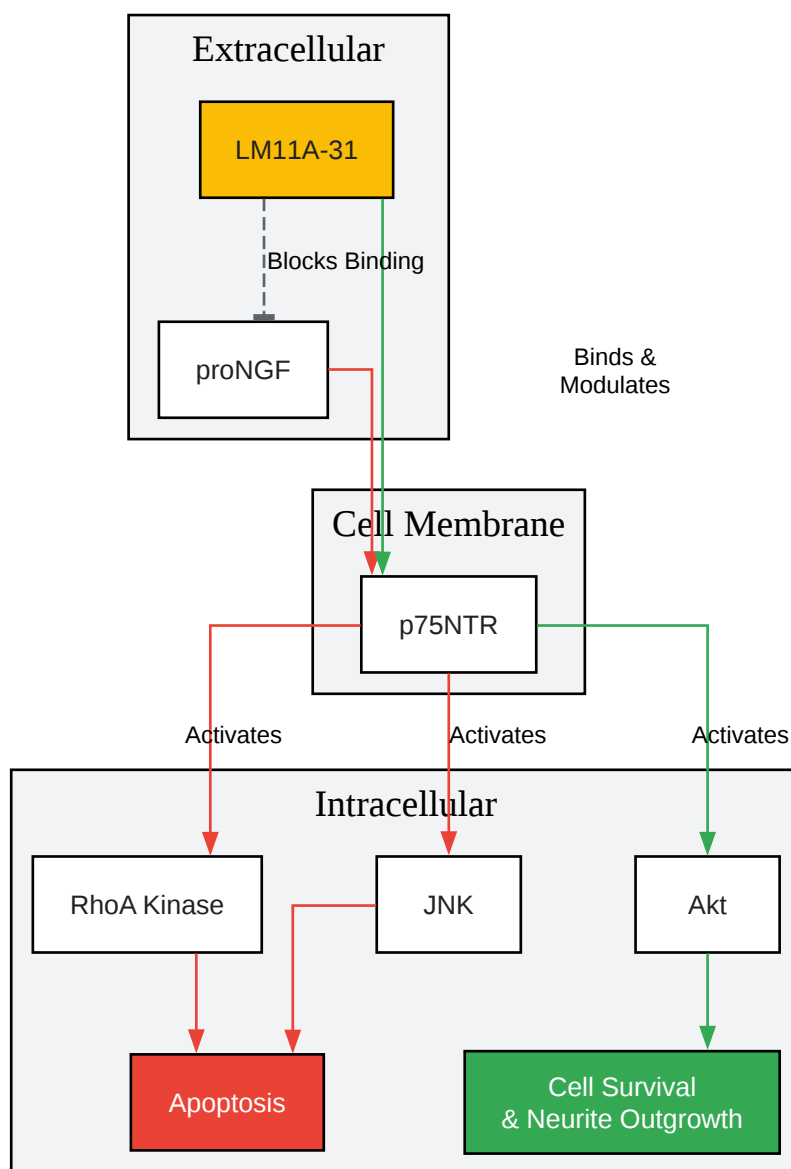
(Rac)-LM11A-31 exhibits good solubility in dimethyl sulfoxide (DMSO) and aqueous solutions such as phosphate-buffered saline (PBS), which is a common base for cell culture media. The solubility can be influenced by the salt form (e.g., dihydrochloride) and the presence of moisture. For optimal results, using fresh, anhydrous DMSO is recommended.[7]

Table 1: Solubility of (Rac)-LM11A-31 in Various Solvents

| Solvent | Concentration | Notes | Source(s) |
|--------------|-----------------------|--|-----------|
| DMSO | 100 mg/mL (316.19 mM) | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic. | [1] |
| DMSO | 50 mg/mL | For LM11A-31 hydrochloride. | [2] |
| DMSO | 49 mg/mL (201.35 mM) | [7] | |
| DMSO | 40 mg/mL | For (Rac)-LM11A-31 dihydrochloride. | [8] |
| Water | 100 mg/mL (316.19 mM) | Requires sonication. | [1] |
| Water | 49 mg/mL | [7] | |
| PBS (pH 7.2) | 10 mg/mL | For LM11A-31 hydrochloride. | [2] |
| Ethanol | 20 mg/mL | For LM11A-31 hydrochloride. | [2] |
| DMF | 50 mg/mL | For LM11A-31 hydrochloride. | [2] |

Signaling Pathway of LM11A-31

LM11A-31 modulates the p75NTR signaling cascade. In pathological conditions, binding of ligands like proNGF to p75NTR can trigger pro-apoptotic pathways involving JNK and RhoA kinase activation.[5][6] LM11A-31 can act as an antagonist to proNGF, blocking these degenerative signals.[6] It also functions as a biased agonist, promoting pro-survival signaling through pathways such as Akt, while inhibiting pro-death pathways.[9]



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Figure 1. Simplified signaling pathway of LM11A-31 at the p75NTR.

Experimental Protocols

Preparation of Stock Solutions

a) High-Concentration DMSO Stock (100 mg/mL):

- Weigh out the desired amount of **(Rac)-LM11A-31** dihydrochloride powder in a sterile microcentrifuge tube.

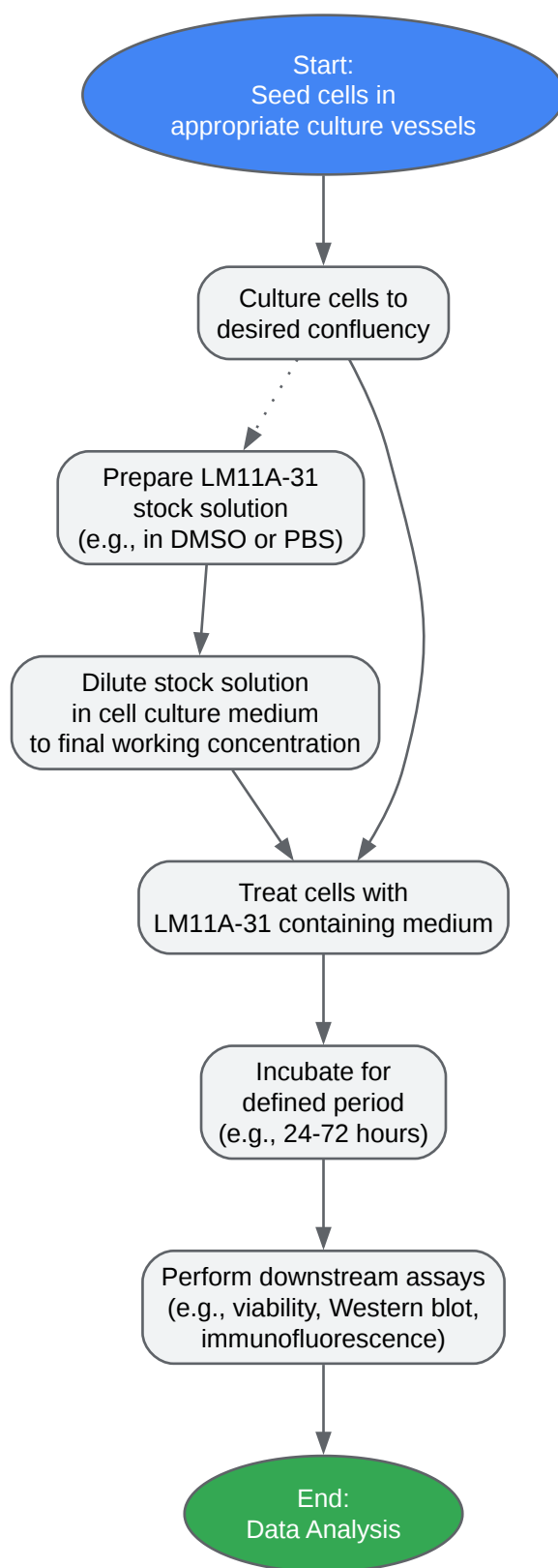
- Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
- To aid dissolution, warm the solution to 60°C and sonicate until the powder is completely dissolved.^[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -80°C for up to 6 months or at -20°C for up to 1 month.^{[1][10]}

b) Aqueous Stock (e.g., 10 mg/mL in PBS):

- Weigh out the desired amount of **(Rac)-LM11A-31** hydrochloride.
- Add sterile PBS (pH 7.2) to a final concentration of 10 mg/mL.^[2]
- Vortex or sonicate until fully dissolved.
- Sterile filter the solution using a 0.22 µm filter before adding to cell cultures.^[10]
- Store aliquots at -20°C or -80°C.

General Workflow for Cell Culture Experiments

The following diagram outlines a general workflow for treating cultured cells with **(Rac)-LM11A-31**.



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Figure 2. General experimental workflow for using LM11A-31 in cell culture.

Protocol for Neuroprotection Assay in Neuronal Cultures

This protocol is adapted from studies investigating the neuroprotective effects of LM11A-31 against insults like oxidative stress or neurotoxic agents.[\[11\]](#)[\[12\]](#)

Materials:

- Neuronal cell line (e.g., LUHMES, SH-SY5Y) or primary neurons
- Appropriate cell culture medium and supplements
- **(Rac)-LM11A-31** stock solution
- Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), Amyloid- β)
- Phosphate-Buffered Saline (PBS)
- Multi-well culture plates

Procedure:

- Cell Seeding: Plate neuronal cells at the desired density in multi-well plates and allow them to adhere and differentiate according to standard protocols.
- Pre-treatment (Optional): In some experimental designs, cells may be pre-treated with LM11A-31 for a period (e.g., 1-2 hours) before the addition of the neurotoxic agent.
- Treatment:
 - Prepare the final working concentration of LM11A-31 in fresh cell culture medium. Effective concentrations in vitro typically range from 10 nM to 100 nM.[\[7\]](#)[\[11\]](#)[\[13\]](#)
 - Prepare the neurotoxic agent at its desired concentration in the same medium, both with and without LM11A-31.
 - Include appropriate controls: vehicle-only (e.g., medium with a final DMSO concentration matching the LM11A-31 treated wells), LM11A-31 only, and neurotoxin only.

- Remove the old medium from the cells and replace it with the treatment media.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24 to 72 hours).[13]
- Assessment: Evaluate the effects of the treatment using relevant assays, such as:
 - Cell Viability/Cytotoxicity: MTT, LDH, or live/dead staining assays.
 - Apoptosis: TUNEL staining or caspase activity assays.
 - Mechanism of Action: Western blotting for key signaling proteins (e.g., cleaved p75NTR, phosphorylated Akt, RhoA) or immunofluorescence for morphological changes.[12][14]

Table 2: Examples of Effective Concentrations of LM11A-31 in Cell Culture

| Cell Type | Application | Effective Concentration | Source(s) |
|---|--|-------------------------|-----------|
| Feline Choroid Plexus Macrophages | Inhibition of FIV-induced pathology | 10 nM | [7] |
| Human Monocyte-Derived Macrophages (MDM) & Microglia | Inhibition of HIV-1 gp120 neurotoxicity | 10 nM | [13] |
| Human Retinal Endothelial (HRE) cells | Prevention of proNGF-mediated permeability | 10 ng/mL | [6] |
| Differentiated LUHMES cells (dopaminergic neuronal model) | Neuroprotection against 6-OHDA | 20 nM | [11][12] |
| Major Pelvic Ganglia (MPG) ex vivo culture | Promotion of neurite sprouting | 10 nM | [15] |

Important Considerations

- **Vehicle Control:** When using a DMSO stock solution, it is crucial to include a vehicle control with the same final concentration of DMSO as in the experimental wells, as DMSO can have effects on cells.
- **Stability:** While stock solutions are stable when stored properly, working solutions diluted in cell culture media should be prepared fresh for each experiment.
- **Dose-Response:** It is recommended to perform a dose-response curve to determine the optimal concentration of **(Rac)-LM11A-31** for your specific cell type and experimental conditions.
- **Salt Form:** Be aware of the molecular weight of the specific salt form of LM11A-31 you are using (e.g., free base, hydrochloride, dihydrochloride) for accurate molar concentration calculations. The formula weight for the dihydrochloride salt is 316.3 g/mol .^[2]

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